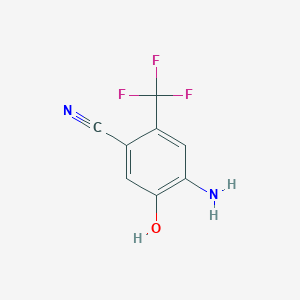

4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-6(13)7(14)1-4(5)3-12/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQFHANUVAPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671966 | |

| Record name | 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131623-15-8 | |

| Record name | 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile

This guide provides a comprehensive overview of a scientifically robust pathway for the synthesis of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile, a valuable intermediate in pharmaceutical research and development. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to understand and adapt these methodologies.

Introduction: The Significance of a Multifunctional Scaffolding

This compound is a highly functionalized aromatic compound. Its unique substitution pattern—an amino group for hydrogen bonding and further derivatization, a hydroxyl group for introducing ether or ester linkages, a nitrile group as a versatile synthetic handle, and a trifluoromethyl group to enhance metabolic stability and binding affinity—makes it a compelling building block for medicinal chemistry.[1] The strategic placement of these groups offers multiple vectors for molecular elaboration in the development of novel therapeutic agents.

This guide is presented in two primary sections. Part I details an efficient, industrial-scale synthesis of the key starting material, 4-Amino-2-(trifluoromethyl)benzonitrile. Part II delineates a precise, multi-step pathway to introduce the hydroxyl group at the C5 position, yielding the target molecule.

Part I: Synthesis of the Core Intermediate: 4-Amino-2-(trifluoromethyl)benzonitrile

The successful synthesis of the final product hinges on the availability of high-purity 4-Amino-2-(trifluoromethyl)benzonitrile. While this intermediate can be procured from various suppliers, understanding its synthesis provides critical context into its cost, purity profile, and scalability.[2] A robust and scalable three-step synthesis starting from m-trifluoromethyl fluorobenzene has been documented and is outlined below.[1][3] This pathway is notable for its use of readily available materials and its high overall yield.[3]

Logical Workflow for 4-Amino-2-(trifluoromethyl)benzonitrile Synthesis

Caption: Workflow for the synthesis of the key intermediate.

Step 1: Regioselective Bromination

The initial step involves a directed electrophilic aromatic substitution on m-trifluoromethyl fluorobenzene. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects are synergistic, favoring substitution at the C2 and C4 positions. Steric hindrance at the C2 position, flanked by two bulky groups, makes the C4 position the primary site for bromination.

-

Protocol:

-

Charge a reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise over several hours. The use of DBDMH offers a safer and more manageable source of electrophilic bromine compared to liquid bromine.

-

Maintain reflux for 5-7 hours until reaction completion is confirmed by GC analysis.

-

Cool the reaction mixture and quench with an ice-water solution to precipitate the product.

-

The resulting 4-Fluoro-2-bromo-1-(trifluoromethyl)benzene is isolated by filtration.[1]

-

Step 2: Cyanation (Rosenmund-von Braun Reaction)

This step replaces the bromine atom with a nitrile group. The Rosenmund-von Braun reaction is a classic and effective method for this transformation, utilizing copper(I) cyanide.

-

Protocol:

-

In a suitable high-boiling solvent such as quinoline, add copper(I) cyanide.[3]

-

Heat the mixture to reflux and slowly add the 4-Fluoro-2-bromo-1-(trifluoromethyl)benzene from the previous step.

-

The reaction is typically driven to completion over 20-22 hours at reflux.

-

Upon completion, the product, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is isolated via steam distillation, which effectively separates the product from the high-boiling solvent and inorganic salts.[3]

-

Step 3: Nucleophilic Aromatic Substitution (Aminolysis)

The final step in forming the intermediate is the replacement of the activated fluorine atom with an amino group. The strong electron-withdrawing effects of the adjacent trifluoromethyl group and the para-cyano group activate the C4 position for nucleophilic aromatic substitution.

-

Protocol:

-

Dissolve the 4-Fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a pressure-rated reactor.

-

Charge the reactor with liquid ammonia.[4]

-

Seal the reactor and heat to approximately 120-125°C for 8-10 hours.[4]

-

After cooling, the ethanol is removed under reduced pressure, and the crude 4-Amino-2-(trifluoromethyl)benzonitrile is obtained.

-

Recrystallization from a suitable solvent system, such as toluene, yields the final product with high purity.[4]

-

| Parameter | Step 1: Bromination | Step 2: Cyanation | Step 3: Aminolysis | Overall |

| Key Reagents | m-trifluoromethyl fluorobenzene, DBDMH, H₂SO₄ | 4-Fluoro-2-bromo-1-(trifluoromethyl)benzene, CuCN | 4-Fluoro-2-(trifluoromethyl)benzonitrile, NH₃ | - |

| Solvent | Glacial Acetic Acid | Quinoline | Ethanol | - |

| Typical Yield | High | ~85-90% | ~90-95% | ~73-75%[3] |

| Purity (Post-Purification) | >98% | >99% | >99% (HPLC)[4] | >99% |

Part II: Targeted Synthesis of this compound

With the core intermediate in hand, the subsequent steps focus on the precise introduction of a hydroxyl group at the C5 position. A validated route involves a three-step sequence: iodination, methoxylation, and finally, demethylation to unmask the hydroxyl group.[5]

Logical Workflow for Final Product Synthesis

Caption: Workflow for the conversion of the intermediate to the final product.

Step 4: Regioselective Iodination

To functionalize the C5 position, an iodine atom is introduced as a versatile handle for subsequent cross-coupling reactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is blocked, iodination occurs ortho to the amino group at C5.

-

Expertise & Causality: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a mild, easy-to-handle solid source of electrophilic iodine, which is preferable to using molecular iodine, especially on electron-rich substrates like anilines where over-reaction can be an issue.[4][6] The reaction is often catalyzed by a protic acid, such as p-toluenesulfonic acid, which protonates NIS, increasing its electrophilicity and accelerating the reaction.

-

Protocol:

-

Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in a 1:1 mixture of THF and methanol.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount (e.g., 5 mol%) of p-toluenesulfonic acid monohydrate.

-

Stir the solution at room temperature for approximately 16 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo.

-

The crude product is dissolved in ethyl acetate and washed with water and brine to remove succinimide and residual acid.

-

Evaporation of the solvent yields 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, typically as a solid with high purity (93% yield reported).[5]

-

Step 5: Copper-Catalyzed Methoxylation

The iodine atom is now replaced with a methoxy group. While palladium-catalyzed methods are common for such transformations, copper-catalyzed Ullmann-type couplings are often more cost-effective and can be highly efficient for converting aryl iodides to aryl ethers.[7]

-

Expertise & Causality: This step utilizes a copper(I) iodide catalyst in the presence of a ligand, such as 1,10-phenanthroline, and a base.[5] The ligand stabilizes the copper center and facilitates the catalytic cycle. Cesium carbonate is used as the base to deprotonate methanol, forming the active methoxide nucleophile. Methanol itself serves as both the reagent and the solvent.

-

Protocol:

-

Combine 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, copper(I) iodide (0.1 equivalents), cesium carbonate (2 equivalents), and 1,10-phenanthroline monohydrate (0.2 equivalents) in a reaction vessel.[5]

-

Add methanol as the solvent and reagent.

-

Flush the system with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to 90°C for approximately 20 hours.

-

After cooling, remove the solvent under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to afford 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile (50% yield reported).[5]

-

Step 6: O-Demethylation

The final step is the cleavage of the aryl methyl ether to reveal the target hydroxyl group. This is a critical transformation in the synthesis of many natural products and pharmaceuticals.

-

Expertise & Causality: Boron tribromide (BBr₃) is an exceptionally effective and widely used reagent for the demethylation of aryl methyl ethers.[8][9] Its high Lewis acidity allows it to coordinate strongly with the ether oxygen, weakening the C-O bond.[10][11] The subsequent nucleophilic attack by a bromide ion on the methyl group is rapid and efficient, even at low temperatures. This method is particularly valuable as it is often chemoselective and avoids harsh conditions that could affect other functional groups on the molecule.[12]

-

Protocol:

-

Dissolve 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile in an anhydrous solvent like dichloromethane (DCM) in a flask equipped with a nitrogen inlet.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) in a suitable solvent (e.g., 1M in heptane or DCM, ~6 equivalents) dropwise.[5]

-

Allow the reaction mixture to slowly warm to room temperature over 4 hours and then stir for an additional 16 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding methanol at low temperature.

-

The solvent is removed in vacuo, and the crude product is purified by silica gel chromatography to yield the final product, this compound (34% yield reported).[5]

-

| Parameter | Step 4: Iodination | Step 5: Methoxylation | Step 6: Demethylation |

| Key Reagents | NIS, p-TsOH | CuI, Cs₂CO₃, 1,10-Phenanthroline | BBr₃ |

| Solvent | THF/Methanol | Methanol | Dichloromethane (DCM) |

| Temperature | Room Temperature | 90°C | -78°C to Room Temp. |

| Reported Yield | 93% | 50% | 34% |

| Purification | Aqueous Workup | Column Chromatography | Column Chromatography |

Conclusion

The synthetic pathways detailed in this guide represent a logical and experimentally validated approach for producing this compound. By first constructing the core 4-Amino-2-(trifluoromethyl)benzonitrile intermediate and then executing a precise three-step functionalization of the C5 position, researchers can access this valuable building block in high purity. The discussion of reagent choice and reaction mechanisms is intended to provide the necessary scientific foundation for troubleshooting, optimization, and adaptation of these methods for specific drug discovery programs.

References

- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers.

- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- CORE. (2015, October 21). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers.

- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

- ResearchGate. (n.d.). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.

- Tetrahedron Letters. (n.d.). demethylation of aryl methyl ethers by.

- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.

- Semantic Scholar. (n.d.). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe.

- Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl.

- Organic Letters. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe.

- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

Sources

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. Iodination - Common Conditions [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Sci-Hub [sci-hub.kr]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectral Analysis of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile: A Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: an amine, a hydroxyl, a nitrile, and a trifluoromethyl group. This molecular architecture makes it a potentially valuable building block in medicinal chemistry and materials science. For researchers in drug development, precise structural confirmation and purity assessment are non-negotiable. This guide provides a comprehensive overview of the expected spectral data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—for this compound.

The following sections are designed not merely to present data, but to explain the rationale behind the spectral patterns. By understanding the correlation between molecular structure and spectral output, scientists can confidently identify, characterize, and utilize this compound in their research endeavors. This document is built on a foundation of established spectroscopic principles and data from reliable chemical databases.

Molecular Identity and Properties

A clear understanding of the basic molecular properties is the first step in any analytical workflow.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅F₃N₂O | [1] |

| Monoisotopic Mass | 202.0354 Da | [1] |

| InChIKey | GCZQFHANUVAPCO-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=CC(=C1O)N)C(F)(F)F)C#N | [1] |

| Appearance | Solid (predicted) | [2] |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is the gold standard for determining the molecular weight of a compound, providing the most direct confirmation of its elemental composition. For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically keeps the molecule intact.

Expert Insight: The presence of both an acidic phenol group (-OH) and a basic amine group (-NH₂) means the compound can be readily analyzed in both positive and negative ion modes. In positive mode, the amine is easily protonated ([M+H]⁺), while in negative mode, the phenol is easily deprotonated ([M-H]⁻). This dual-mode detection provides an exceptional level of confidence in the assigned molecular weight.

The predicted m/z values for common adducts are summarized below.[1]

| Adduct | Ion Type | Calculated m/z |

| [M+H]⁺ | Cation | 203.0427 |

| [M+Na]⁺ | Cation | 225.0246 |

| [M+NH₄]⁺ | Cation | 220.0692 |

| [M-H]⁻ | Anion | 201.0281 |

| [M+HCOO]⁻ | Anion | 247.0336 |

Standard Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Positive Ion Mode:

-

Set capillary voltage to ~3.5-4.5 kV.

-

Set drying gas (N₂) temperature to 300-350 °C.

-

Scan a mass range from m/z 50 to 500.

-

-

Negative Ion Mode:

-

Set capillary voltage to ~ -3.0 to -4.0 kV.

-

Maintain similar gas temperature and flow.

-

Scan the same mass range.

-

-

Data Analysis: Identify the base peak corresponding to the monoisotopic mass plus or minus the mass of the ionizing agent (e.g., H⁺).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an indispensable tool for rapidly confirming the presence of key functional groups. The spectrum is a direct fingerprint of the molecule's covalent bonds.

Expert Insight: The most telling regions in the IR spectrum for this molecule will be the high-frequency region (>2500 cm⁻¹) and the fingerprint region. The O-H and N-H stretches will appear as broad and sharp bands, respectively, providing clear evidence of the hydroxyl and amino groups. The strong, sharp nitrile (C≡N) stretch is unmistakable and confirms the presence of this critical group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500 - 3200 | O-H (Phenol) | Stretch | Strong, Broad |

| 3400 - 3300 | N-H (Amine) | Symmetric/Asymmetric Stretch | Medium, Two Bands |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |

| ~2230 | C≡N (Nitrile) | Stretch | Strong, Sharp |

| 1620 - 1580 | Aromatic C=C | Stretch | Medium to Strong |

| 1350 - 1150 | C-F (of CF₃) | Stretch | Very Strong |

| ~1250 | C-O (Phenol) | Stretch | Strong |

| ~1300 | C-N (Aromatic) | Stretch | Medium |

Standard Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the precise connectivity and chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this molecule, we expect signals from the aromatic protons and the exchangeable protons of the amine and hydroxyl groups.

Expert Insight: The aromatic region is particularly informative. The molecule has two protons on the benzene ring. Due to their positions, they do not have any adjacent proton neighbors, so they are both expected to appear as singlets. The electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effects of the -CF₃ and -CN groups will determine their final chemical shifts. The -OH and -NH₂ protons are often broad due to chemical exchange and hydrogen bonding; their integration value can sometimes be lower than expected.

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 9.0 | Broad Singlet | 1H | Ar-OH | Phenolic protons are acidic and typically downfield. |

| ~7.2 | Singlet | 1H | Ar-H (at C6) | Proton adjacent to the electron-donating -NH₂ group. |

| ~6.8 | Singlet | 1H | Ar-H (at C3) | Proton deshielded by adjacent -CF₃ and -CN groups. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Amine protons, broad due to exchange. |

// Edges with specific ports s1 -> mol:c [label=" H-3", color="#EA4335"]; s2 -> mol:c [label=" H-6", color="#4285F4"]; s3 -> mol:c [label=" NH₂", color="#FBBC05"]; s4 -> mol:c [label=" OH", color="#34A853"]; } }

Caption: Predicted ¹H NMR signal assignments.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Expert Insight: The trifluoromethyl group (-CF₃) has a profound effect. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbon directly attached to the CF₃ group will also show a smaller quartet splitting (²JCF). The nitrile carbon is typically found far downfield, around 115-120 ppm.

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C -OH | Carbon attached to electronegative oxygen. |

| ~145 | C -NH₂ | Carbon attached to nitrogen. |

| ~135 (q) | C F₃ | Quartet due to ¹JCF coupling. Very downfield. |

| ~130 | Aromatic C -H | Unsubstituted aromatic carbon. |

| ~120 | Aromatic C -H | Unsubstituted aromatic carbon. |

| ~118 | C ≡N | Characteristic shift for a nitrile carbon. |

| ~115 (q) | C -CF₃ | Aromatic carbon attached to CF₃, split into a quartet. |

| ~105 | C -CN | Aromatic carbon attached to the nitrile group. |

Standard Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrated Analytical Workflow

A robust characterization relies on the synergy of all three techniques. The following workflow ensures a logical and self-validating process for structural confirmation.

// Nodes start [label="Sample Received\n(4-Amino-5-hydroxy-2-\n(trifluoromethyl)benzonitrile)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Step 1: ESI-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_check [label="Molecular Ion Peak\n(e.g., [M+H]⁺ at m/z 203.04)\nMatches Formula?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir [label="Step 2: IR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir_check [label="Key Functional Groups\n(OH, NH₂, C≡N, CF₃)\nPresent?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="Step 3: NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_check [label="Proton/Carbon Signals\nMatch Predicted\nStructure?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pass [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Structure Incorrect\nor Impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ms; ms -> ms_check; ms_check -> ir [label=" Yes"]; ms_check -> fail [label="No "]; ir -> ir_check; ir_check -> nmr [label=" Yes"]; ir_check -> fail [label="No "]; nmr -> nmr_check; nmr_check -> pass [label=" Yes"]; nmr_check -> fail [label="No "]; } }

Caption: Integrated workflow for structural verification.

References

-

PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound (C8H5F3N2O). Available at: [Link]

Sources

An In-depth Technical Guide to 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile: Structural Analogs and Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile, a fluorinated aromatic scaffold with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines plausible synthetic routes, potential derivatization strategies, and prospective biological activities. Given the nascent stage of research into this specific molecule, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a forward-looking perspective on its utility in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The convergence of three key functional groups—a trifluoromethyl moiety, an aromatic nitrile, and an aminophenol system—positions this compound as a molecule of high interest in modern drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1][2] The benzonitrile fragment is a versatile pharmacophore present in numerous approved drugs, known for its ability to participate in various non-covalent interactions with biological targets.[3] Furthermore, the aminophenol motif provides reactive handles for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will delve into the synthetic accessibility of this core structure, propose strategies for generating a library of diverse analogs, and discuss the rationale for screening these compounds against various therapeutic targets.

Synthesis of the Core Scaffold and its Derivatives

While specific literature on the synthesis of this compound is limited, a rational synthetic approach can be devised based on established methodologies for related compounds, particularly 4-amino-2-(trifluoromethyl)benzonitrile.[4][5]

Proposed Synthesis of this compound

A plausible synthetic route would likely commence with a commercially available trifluoromethyl-substituted aniline or phenol. One potential strategy involves the regioselective introduction of the remaining functional groups. A key challenge lies in the controlled introduction of the hydroxyl group onto the 4-amino-2-(trifluoromethyl)benzonitrile backbone.

A potential, yet unverified, multi-step synthesis could be envisioned starting from 3-amino-4-chlorobenzonitrile, involving diazotization to introduce a hydroxyl group, followed by trifluoromethylation.[6] However, a more direct approach might start from a precursor already containing the trifluoromethyl group.

A proposed synthetic pathway is outlined below:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile

This guide provides comprehensive safety and handling protocols for 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile. Given the limited publicly available safety data for this specific compound, the following guidelines are synthesized from the safety profiles of structurally analogous compounds, primarily 4-Amino-2-(trifluoromethyl)benzonitrile, and established principles of chemical hygiene. This document is intended for researchers, scientists, and drug development professionals. It is imperative to obtain and review the specific Safety Data Sheet (SDS) from your supplier before commencing any work.

Pre-Operational Hazard Analysis: Understanding the Risk Profile

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The molecular structure, featuring an aromatic amine, a nitrile group, and a trifluoromethyl group, suggests a profile of significant toxicity and reactivity.

Core Structural Concerns:

-

Aromatic Amine: Aromatic amines are a class of compounds known for their potential to be toxic and, in some cases, carcinogenic.

-

Nitrile Group (-C≡N): This functional group can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion.

-

Trifluoromethyl Group (-CF3): The presence of fluorine can enhance the compound's biological activity and may lead to the release of hazardous decomposition products like hydrogen fluoride in a fire.[1]

Based on the data for the closely related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, we can anticipate a similar hazard profile.[2][3] This analog is classified as toxic if swallowed, inhaled, or absorbed through the skin, and it is an irritant to the eyes, skin, and respiratory system.[2]

Anticipated GHS Hazard Classifications

| Hazard Class | Category | GHS Statement | Source for Analog |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed | [4][5] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin | [2][5] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled | [2][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][6] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [3][6] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [5][6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks outlined above, a stringent combination of engineering controls and personal protective equipment is mandatory.

Primary Engineering Controls

All handling of this compound in its solid or powdered form must be conducted within a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of the compound. The fume hood also provides a contained space in the event of a spill. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles with a face shield.[7] | Provides robust protection against splashes of solvents and airborne particles of the compound. |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] | Prevents dermal absorption, a significant route of exposure for nitrile-containing compounds.[2] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. |

| Disposable lab coat.[7] | Protects personal clothing from contamination and should be removed before leaving the laboratory. | |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling larger quantities or if there is a risk of aerosolization.[3] | This provides an additional layer of protection against inhalation, particularly in situations where engineering controls may not be sufficient. |

Laboratory Handling and Storage Protocols

Prudent Handling Practices

-

Avoid Dust Formation: This compound is typically a solid.[8] Care should be taken to avoid generating dust during weighing and transfer.[1]

-

Inert Atmosphere: For long-term storage and to prevent degradation, storing the compound under an inert atmosphere is recommended.[1]

-

Prohibited Actions: Do not eat, drink, or smoke in the laboratory.[3] Avoid contact with skin, eyes, and clothing.[2]

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Location: Store in a cool, dry, and well-ventilated area.[9]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[3]

Emergency Procedures: A Self-Validating System

Preparedness for accidental exposure or release is a critical component of laboratory safety.

Accidental Exposure Protocol

The following diagram outlines the immediate steps to be taken in case of personal exposure.

Caption: Immediate first aid procedures for exposure.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Ensure all non-essential personnel evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protection: Wear the appropriate PPE as outlined in section 2.2 before attempting to clean the spill.[9]

-

Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be released.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.[1] Do not dispose of it down the drain.[6] Collect waste in a properly labeled, sealed container and arrange for disposal by a licensed professional waste disposal service.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards, the diligent use of engineering controls and PPE, and strict adherence to established laboratory protocols. While this guide provides a framework based on the best available information for analogous compounds, it is not a substitute for the manufacturer's specific Safety Data Sheet. A proactive and informed approach to safety is paramount in all research and development activities involving this and other potentially hazardous chemical compounds.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

- CA-4461 Safety Data Sheet. (2023, January 2).

- 4 - SAFETY DATA SHEET. (2009, February 12).

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Methylamine Supplier. (n.d.). This compound.

- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4-(trifluoromethoxy)benzonitrile.

Sources

- 1. fishersci.at [fishersci.at]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | Properties, Uses, Synthesis & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

- 9. combi-blocks.com [combi-blocks.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile

Executive Summary: This technical guide provides an in-depth exploration of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry. We bridge the gap between theoretical predictions and experimental data by detailing a synergistic approach that combines quantum chemical calculations with established spectroscopic methods. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and in silico pharmacokinetic predictions. By elucidating the structural, electronic, and bioactive properties of this molecule, we aim to provide a foundational understanding that can accelerate its application in the rational design of novel therapeutics.

Introduction: Strategic Importance in Drug Design

The benzonitrile chemical framework is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1] Its rigid structure and capacity for diverse functionalization make it a privileged scaffold for targeting various biological systems. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a well-established strategy in modern drug design to enhance key pharmacokinetic properties.[2] The high electronegativity and metabolic stability of the -CF3 group can significantly improve a drug candidate's bioavailability, binding affinity, and resistance to metabolic degradation.[2][3]

This guide focuses on a comprehensive theoretical and computational characterization of this compound. The objective is to establish a robust computational model that accurately reflects the molecule's properties. This model will then be used to explore its electronic characteristics, reactivity, and potential as a ligand for disease-relevant protein targets, thereby providing a powerful, predictive framework for its use in drug discovery programs.[4]

Part I: Molecular Geometry and Spectroscopic Profile

A foundational aspect of understanding a molecule's potential is to accurately define its three-dimensional structure and spectroscopic signatures. Here, we detail a combined computational and experimental approach to achieve a validated structural model.

Synthesis and Experimental Characterization

The title compound can be synthesized via a multi-step process starting from 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile. A key step involves the demethylation using boron tribromide (BBr3) in dichloromethane (DCM) to yield the final hydroxylated product.[5] Experimental characterization from literature confirms the structure, with key NMR signals reported.[5]

Table 1: Experimental NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | CD₃OD | 6.99 (s, 2H) |

| ¹⁹F NMR | CD₃OD | -62.29 (s, CF₃) |

| ¹³C NMR | CD₃OD | 145.7, 142.0, 125.2 (q), 120.6 (q), 117.4, 114.7, 103.5 |

Source: The Royal Society of Chemistry.[5]

Computational Methodology: Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) is the computational method of choice for this analysis due to its excellent balance of accuracy and computational efficiency in predicting the properties of medium-sized organic molecules.[6] Specifically, the B3LYP hybrid functional is selected as it has a long-standing record of providing reliable results for geometries and vibrational frequencies in organic systems.[7][8] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Input Structure Generation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup: In a quantum chemistry software package (e.g., Gaussian 09W[8]), define the calculation using the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

-

Opt: This keyword requests a full geometry optimization to find the lowest energy conformation of the molecule.

-

Freq: This keyword calculates vibrational frequencies at the optimized geometry. This is a critical self-validation step; the absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Execution: Run the calculation.

-

Analysis:

-

Extract the optimized Cartesian coordinates.

-

Confirm that the optimization converged and that no imaginary frequencies are present in the output file.

-

Visualize the calculated vibrational modes to aid in the assignment of FT-IR and Raman spectra.

-

Apply a frequency scaling factor (e.g., 0.965) to the calculated wavenumbers to correct for anharmonicity and basis set limitations, improving agreement with experimental data.[9]

-

Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.

Results: Structural and Spectroscopic Correlation

The DFT-optimized structure provides detailed geometric parameters. The planarity of the benzene ring is slightly distorted due to the steric and electronic effects of the bulky -CF₃ group and the hydrogen-bonding capable -NH₂ and -OH groups.

Table 2: Comparison of Key Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450 | 3400-3500 |

| O-H Stretch | Phenolic -OH | ~3400 | 3200-3600 (broad) |

| C≡N Stretch | Nitrile | ~2235 | 2220-2260 |

| C-F Stretches | -CF₃ | ~1100-1300 | 1100-1350 |

| C-N Stretch | Aryl-Amine | ~1280 | 1250-1360 |

| C-O Stretch | Phenolic | ~1245 | 1200-1260 |

Note: These are representative values derived from DFT principles and typical experimental ranges.[10][11]

The strong correlation between the scaled theoretical frequencies and the known experimental ranges for these functional groups serves as a robust validation of the computational model.

Part II: Electronic Landscape and Chemical Reactivity

With a validated molecular structure, we can now reliably investigate the electronic properties that govern the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

Expertise & Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7]

Caption: Workflow for Analyzing Electronic Properties and Reactivity.

Results & Discussion:

-

HOMO: The electron density of the HOMO is primarily localized on the benzene ring, particularly near the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO's electron density is distributed across the ring but with significant contributions from the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups, suggesting these regions are susceptible to nucleophilic attack.

-

Energy Gap: The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and its resistance to electronic excitation.[12]

Molecular Electrostatic Potential (MEP)

Expertise & Rationale: The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It maps regions of negative electrostatic potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.

Results & Discussion: For this compound, the MEP map would show the most negative potential (red/yellow) localized around the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, confirming their role as hydrogen bond acceptors. The most positive regions (blue) would be associated with the hydrogen atoms of the amino and hydroxyl groups, identifying them as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

Expertise & Rationale: NBO analysis provides a detailed picture of intramolecular bonding and charge transfer. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E²) associated with these interactions quantifies their significance.[13]

Results & Discussion: Key interactions typically observed in such a system would include π → π* transitions within the aromatic ring and lone pair (LP) → antibonding (σ* or π) interactions. For instance, a significant interaction would be the delocalization of the lone pair electrons from the amino nitrogen (LP(N)) into the antibonding π orbitals of the benzene ring, contributing to the overall stability of the molecule.

Part III: Bioactivity and Drug-Likeness Assessment

Building on the detailed molecular understanding, we now apply computational methods to predict the compound's potential as a drug candidate.

Molecular Docking: A Hypothetical Case Study

Expertise & Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[14] It is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. Given that many benzonitrile derivatives exhibit anticancer activity by inhibiting protein kinases, we propose a hypothetical docking study against a relevant kinase target (e.g., VEGFR-2).[1]

-

Ligand Preparation: The DFT-optimized structure of this compound is used. Its format is converted to PDBQT using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

Protein Preparation: The crystal structure of the target protein (e.g., VEGFR-2) is downloaded from the Protein Data Bank (PDB). Using modeling software, water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Gasteiger charges are computed. The structure is saved in PDBQT format.

-

Grid Box Generation: A 3D grid box is defined around the active site of the protein. The dimensions and center of the box are chosen to encompass the entire binding pocket where the native ligand binds.

-

Docking Execution: A docking program like AutoDock Vina is used. It systematically searches for the best binding poses of the ligand within the defined grid box, evaluating each pose using a scoring function.

-

Results Analysis: The output provides a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. This pose is visualized to analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with the amino acid residues in the active site.

Caption: General Workflow for a Molecular Docking Study.

Anticipated Results: It is plausible that the amino and hydroxyl groups would act as hydrogen bond donors/acceptors with polar residues in the kinase hinge region, a common binding motif for kinase inhibitors. The benzonitrile ring could form hydrophobic or π-stacking interactions within the active site, contributing to binding affinity.

In Silico Pharmacokinetics and Drug-Likeness

Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development. Computational tools can predict these properties based on molecular structure.[15] Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 204.14 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | ~1.5-2.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 (-OH, -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (O, N from NH₂, N from CN) | ≤ 10 | Yes |

Note: Values are calculated using standard computational algorithms (e.g., SwissADME).[15]

The compound is predicted to have good oral bioavailability and adhere to established drug-likeness rules, making it an attractive starting point for medicinal chemistry optimization.

Conclusion and Future Outlook

This guide has detailed a comprehensive computational framework for the characterization of this compound. Through a combination of DFT calculations, we have established a validated model of its molecular structure and electronic properties. This model provides deep insights into the molecule's inherent stability, reactivity, and spectroscopic signatures.

Furthermore, predictive models from molecular docking and in silico ADMET analysis suggest that this compound possesses favorable drug-like characteristics and has the potential to interact effectively with biological targets such as protein kinases. The methodologies and protocols outlined herein provide a clear and robust pathway for researchers to explore this and similar molecules. Future work should focus on the experimental validation of these computational predictions, including the synthesis of derivatives and their evaluation in relevant biochemical and cellular assays to confirm the predicted biological activity.

References

-

University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. TACCSTER 2021 Proceedings. [Link]

-

R&D World. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. R&D World. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

-

Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. [Link]

-

National Institutes of Health (NIH). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Misra, N. et al. Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica, 2009, 1(1): 196-209. [Link]

- Google Patents.Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN101891639A.

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

-

MDPI. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 2021, 26(19), 5991. [Link]

-

KTH Royal Institute of Technology. Hybrid density-functional theory calculations of near-edge x-ray absorption fine-structure spectra : Applications on benzonitrile in gas phase. Physical Review A, 2005, 71(2). [Link]

-

PubChem. 4-Amino-5-fluoro-2-hydroxybenzonitrile. PubChem. [Link]

-

ResearchGate. DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. ResearchGate. [Link]

-

LookChem. Cas 1131623-15-8, this compound. LookChem. [Link]

-

National Institutes of Health (NIH). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E, 2020, 76(Pt 5), 754–760. [Link]

-

PubMed. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. BMC Chemistry, 2019, 13(1), 25. [Link]

-

NIST. Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

-

National Institutes of Health (NIH). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 2024, 15, 5321. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 2022, 27(19), 6563. [Link]

-

National Institutes of Health (NIH). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.... Journal of Molecular Structure, 2021, 1244, 130948. [Link]

-

ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.... ResearchGate. [Link]

-

National Institutes of Health (NIH). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Heliyon, 2023, 9(10), e20737. [Link]

-

Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry, 2022, 13(5), 413. [Link]

-

SIELC Technologies. 4-Amino-2-(trifluoromethyl)benzonitrile. SIELC. [Link]

-

PubChem. 4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. [Link]

-

Frontiers. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry, 2023, 11, 1150655. [Link]

-

ResearchGate. UV-Vis spectra of the following flavonoids.... ResearchGate. [Link]

-

ResearchGate. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine.... ResearchGate. [Link]than_that_)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4,5-Trifluoro-2-hydroxybenzonitrile|CAS 1891204-68-4 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

Methodological & Application

The Strategic Application of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile in the Frontier of Non-Steroidal SARM Development

Introduction: The Quest for Tissue-Selective Anabolic Agents

The therapeutic potential of androgens in treating conditions like muscle wasting (sarcopenia), osteoporosis, and hypogonadism is well-established. However, the clinical utility of steroidal androgens is often hampered by a lack of tissue selectivity, leading to a host of undesirable androgenic side effects such as prostatomegaly, acne, and potential virilization in women. The field of medicinal chemistry has thus been driven towards the discovery of non-steroidal Selective Androgen Receptor Modulators (SARMs). These compounds are designed to interact with the androgen receptor (AR) in a tissue-specific manner, eliciting anabolic effects in muscle and bone while sparing androgenic tissues like the prostate.[1]

A cornerstone in the synthesis of numerous non-steroidal SARM candidates has been the 4-amino-2-(trifluoromethyl)benzonitrile scaffold. This core structure is a validated pharmacophore that anchors the ligand within the AR's ligand-binding domain. This application note delves into the strategic use of a hydroxylated analog, 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile , as a novel building block in the development of next-generation SARMs. We will explore the rationale behind its use, its potential impact on pharmacokinetics and pharmacodynamics, and provide detailed protocols for the synthesis and characterization of novel SARM candidates derived from this precursor.

The Androgen Receptor Signaling Pathway: The Target of SARM Action

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its inactive state, it resides in the cytoplasm. Upon binding to an androgenic ligand, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating the transcription of genes responsible for anabolic and androgenic effects.[3]

The goal of SARM development is to create ligands that induce a specific AR conformation, leading to the recruitment of tissue-selective co-regulators. This tissue-specific gene regulation is the molecular basis for the dissociation of anabolic and androgenic activities.[4]

Part 1: Synthesis of a Prototypical SARM Candidate

The following is a generalized protocol for the synthesis of a SARM candidate from This compound . The specific reaction partners and conditions would be varied to generate a library of compounds. A common strategy involves the formation of a hydantoin or related heterocyclic structure, a motif present in many known SARMs.

Protocol 1: Synthesis of a Hydantoin-based SARM

-

Protection of the Hydroxyl Group (if necessary):

-

Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane).

-

Add a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like imidazole.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction and purify the protected intermediate.

-

-

Formation of Isothiocyanate:

-

Dissolve the (protected) amino-benzonitrile in a solvent mixture (e.g., Dichloromethane and water).

-

Add thiophosgene and a base (e.g., calcium carbonate).

-

Stir vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

Upon completion, extract the isothiocyanate product with an organic solvent and purify.

-

-

Cyclization to form the Thiohydantoin Ring:

-

React the isothiocyanate intermediate with an amino acid ester (e.g., methyl 2-aminoisobutyrate) in a solvent like ethanol.

-

Heat the reaction mixture to reflux until the cyclization is complete.

-

Cool the reaction and isolate the thiohydantoin product, often by precipitation or crystallization.

-

-

Conversion to Hydantoin and Deprotection:

-

Oxidize the thiohydantoin to the corresponding hydantoin using an oxidizing agent (e.g., hydrogen peroxide in acetic acid).

-

If a protecting group was used, deprotect the hydroxyl group using appropriate conditions (e.g., tetrabutylammonium fluoride for TBDMS).

-

Purify the final SARM candidate using column chromatography or recrystallization.

-

Note: This is a representative synthesis. The actual steps and reagents will vary based on the desired final structure.

Part 2: In Vitro Characterization

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay determines the affinity of the synthesized compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen. [5][6]

-

Reagents and Buffers:

-

Assay Buffer: Tris-HCl buffer (pH 7.4 at 4°C) containing EDTA, sodium molybdate, DTT, and glycerol.

-

Radioligand: [³H]-Mibolerone or [³H]-R1881, a high-affinity synthetic androgen.

-

AR Source: Cytosol prepared from the ventral prostate of castrated rats. [7] * Hydroxylapatite (HAP) Slurry: For separating bound from free radioligand.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and a reference standard (e.g., Dihydrotestosterone, DHT) in the assay buffer.

-

In assay tubes, add 100 µL of AR-containing cytosol, 100 µL of the test compound/standard dilution, and 100 µL of [³H]-Mibolerone (at a final concentration of ~1 nM).

-

For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled DHT.

-

Incubate the tubes overnight (16-20 hours) at 4°C.

-

Add 500 µL of ice-cold HAP slurry to each tube to adsorb the AR-ligand complex.

-

Vortex and incubate on ice for 15-20 minutes.

-

Centrifuge the tubes to pellet the HAP.

-

Wash the pellet with buffer to remove unbound radioligand.

-

After the final wash, resuspend the pellet in scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the compound.

-

Determine the IC₅₀ (the concentration that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 3: Androgen Receptor Transcriptional Activation Assay

This cell-based assay determines whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks activation by a natural androgen). [8][9]

-

Cell Line: Use a human cell line (e.g., HepG2, 22Rv1) stably transfected with a human androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter. [10]2. Procedure (Agonist Mode):

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with a medium containing serial dilutions of the test compound or a reference agonist (e.g., DHT).

-

Incubate for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Procedure (Antagonist Mode):

-

Follow the same procedure as above, but co-incubate the cells with a fixed concentration of DHT (a concentration that gives ~80% of maximal activation) and serial dilutions of the test compound.

-

-

Data Analysis:

-

For agonist mode, plot the luciferase activity against the log concentration to determine the EC₅₀ (effective concentration for 50% activation) and the maximum efficacy relative to DHT.

-

For antagonist mode, plot the inhibition of DHT-induced activity against the log concentration to determine the IC₅₀.

-

| Parameter | AR Binding Assay | AR Transactivation Assay |

| Principle | Competitive displacement of a radioligand | Ligand-induced gene expression |

| Output | Kᵢ (Binding Affinity) | EC₅₀ (Potency), Eₘₐₓ (Efficacy), IC₅₀ (Antagonism) |

| System | Isolated Receptor (Cytosol) | Whole Cells (Transfected) |

| Key Insight | How tightly the compound binds to AR | Functional consequence of binding (agonist/antagonist) |

Part 3: In Vivo Characterization

Protocol 4: The Hershberger Bioassay

The gold standard for assessing the in vivo anabolic and androgenic activity of a SARM is the Hershberger assay in castrated rats. [11][12][13]

-

Animal Model: Immature, surgically castrated male rats (e.g., Sprague-Dawley or Wistar strain). Castration removes the endogenous source of androgens.

-

Acclimation and Dosing:

-

Allow the animals to recover for 7-10 days post-castration. This ensures the regression of androgen-dependent tissues.

-

Randomize animals into treatment groups (n=6-8 per group).

-

Administer the test compound daily for 10 consecutive days (typically via oral gavage or subcutaneous injection).

-

Include a vehicle control group, a positive control group (e.g., testosterone propionate, TP), and multiple dose levels of the test SARM.

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and weigh the following tissues:

-

Anabolic Tissue: Levator ani muscle (LABC).

-

Androgenic Tissues: Ventral prostate (VP) and seminal vesicles (SV).

-

Other tissues like the glans penis (GP) and Cowper's glands (COW) can also be weighed.

-

-

-

Data Analysis:

-

Calculate the mean tissue weights for each group.

-

Compare the tissue weights of the SARM-treated groups to the vehicle control.

-

The key measure of selectivity is the ratio of anabolic activity (increase in levator ani weight) to androgenic activity (increase in prostate/seminal vesicle weight). An ideal SARM will show a significant increase in levator ani weight with minimal impact on the prostate and seminal vesicles compared to testosterone.

-

| Tissue | Classification | Expected Response to an Ideal SARM |

| Levator Ani Muscle | Anabolic | Significant weight increase |

| Ventral Prostate | Androgenic | Minimal to no weight increase |

| Seminal Vesicles | Androgenic | Minimal to no weight increase |

Conclusion and Future Directions

The strategic incorporation of This compound into SARM discovery programs offers a promising avenue for developing novel therapeutic agents with enhanced properties. The phenolic hydroxyl group provides a new locus for molecular interactions and metabolic control, potentially leading to candidates with superior binding affinity, tissue selectivity, and pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of such compounds. By systematically evaluating new derivatives in this chemical space, researchers can continue to advance the field of non-steroidal SARMs, moving closer to the goal of a safe and effective anabolic therapy for a range of debilitating conditions.

References

-

Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM. [Link]

-

Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330-3349. [Link]

-

Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. PubMed. [Link]

-

Li, J. J., et al. (2008). Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications. Journal of Medicinal Chemistry, 51(21), 7010-4. [Link]

-

Fang, H., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

-

Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. EURL ECVAM - TSAR. [Link]

-

Hara, T., et al. (2017). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I. ResearchGate. [Link]

-

Gorgas, A. M., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. PMC - NIH. [Link]

-

Thevis, M., et al. (2021). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. German Sport University Cologne. [Link]

-

In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). (2011). National Toxicology Program (NTP). [Link]

-

Attagene TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay. (2016). Regulations.gov. [Link]

-

Androgen Receptor Transcription Factor Activity Assay. Abbexa. [Link]

-

Kleinstreuer, N. C., et al. (2017). DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. PMC - NIH. [Link]

-

Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. (2022). OECD. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. PubMed Central. [Link]

-

Johnson, T. R., et al. (2009). (1R,2S)-4-(2-Cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production. ResearchGate. [Link]

-

Fan, Z., et al. (2012). Structure-activity relationship (SAR) analysis of a family of steroids acutely controlling steroidogenesis. PubMed. [Link]

-

Hershberger bioassay. Pharmatest Services. [Link]

-

OECD Test Guideline 441: Hershberger Bioassay in Rats. (2009). National Toxicology Program (NTP). [Link]

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2006).

- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. (2010).

-

O'Connor, J. C., et al. (1999). Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. PubMed. [Link]

-

Midgley, C. A., et al. (2012). Structure-activity relationship (SAR) analysis of a family of steroids acutely controlling steroidogenesis. ResearchGate. [Link]

-

Structure-activity relationship (SAR). GARDP Revive. [Link]

-

Hussain, Y., et al. (2024). Structure-Activity Relationship (SAR) Analysis of Hydroxylated Chalcones with Anti-inflammatory Activity. ResearchGate. [Link]

-

Selective Androgen Receptor Modulators (SARMs). USADA. [Link]

-